molecular formula C6H3Cl3O2S B1293561 3,4-Dichlorobenzenesulfonyl chloride CAS No. 98-31-7

3,4-Dichlorobenzenesulfonyl chloride

Cat. No. B1293561
CAS RN: 98-31-7
M. Wt: 245.5 g/mol
InChI Key: NYIBPWGZGSXURD-UHFFFAOYSA-N
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Description

The compound of interest, 3,4-Dichlorobenzenesulfonyl chloride, is a chlorinated aromatic sulfonyl chloride. While the provided papers do not directly discuss this compound, they do provide insights into related chlorinated benzenesulfonyl chlorides and their properties, which can be used to infer some aspects of 3,4-Dichlorobenzenesulfonyl chloride's characteristics.

Synthesis Analysis

The synthesis of chlorinated benzenesulfonyl chlorides typically involves chlorination reactions. For instance, Trichloromethanesulfonyl chloride is used as a chlorinating reagent for aldehydes, indicating that sulfonyl chlorides can be synthesized or modified through chlorination of organic compounds under mild conditions . Similarly, the synthesis of 3,3'-dichloro-azobenzene-4,4'-dimethyl chloride involves the reaction of a dichloro-azobenzene diacid with thionyl chloride under specific conditions, suggesting that sulfonyl chlorides can also be prepared from azobenzene derivatives .

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonyl chlorides can be complex. For example, the structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined by X-ray diffraction, revealing a planar benzene ring and normal bond lengths and angles . This suggests that 3,4-Dichlorobenzenesulfonyl chloride may also exhibit a planar aromatic ring with characteristic bond lengths and angles.

Chemical Reactions Analysis

Chlorinated benzenesulfonyl chlorides are reactive intermediates in various chemical reactions. The synthesis of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives involves the reaction of 4-chlorobenzenesulfonyl chloride with different amines, indicating that sulfonyl chlorides can react with nucleophiles to form sulfonamides . This reactivity could be expected for 3,4-Dichlorobenzenesulfonyl chloride as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzenesulfonyl chlorides can vary depending on the specific substituents and their positions on the benzene ring. For instance, the presence of chlorine atoms can influence the electron density and reactivity of the compound. The papers provided do not directly discuss the physical properties of 3,4-Dichlorobenzenesulfonyl chloride, but it can be inferred that its properties would be influenced by the presence of the electron-withdrawing chloro and sulfonyl groups .

Scientific Research Applications

  • Summary of the Application: 3,4-Dichlorobenzenesulfonyl chloride is used in the synthesis of dichlorobenzamide derivatives. These compounds have a wide range of applications due to their physical, chemical, and biological properties. Some analogous derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
  • Methods of Application or Experimental Procedures: The synthesis involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C. This process yields a series of dichlorobenzamide derivatives .
  • Results or Outcomes: The new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy. The structures of some compounds were established by X-ray crystallography .

Safety And Hazards

3,4-Dichlorobenzenesulfonyl Chloride is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage (Sub-category 1B) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

properties

IUPAC Name

3,4-dichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIBPWGZGSXURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059165
Record name Benzenesulfonyl chloride, 3,4-dichloro-
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Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzenesulfonyl chloride

CAS RN

98-31-7
Record name 3,4-Dichlorobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 3,4-dichloro-
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Record name 3,4-DICHLOROBENZENESULFONYL CHLORIDE
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Record name Benzenesulfonyl chloride, 3,4-dichloro-
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Record name Benzenesulfonyl chloride, 3,4-dichloro-
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Record name 3,4-dichlorobenzenesulphonyl chloride
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Record name 3,4-Dichlorophenylsulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
RJW Cremlyn, T Cronje - Phosphorus and Sulfur and the Related …, 1979 - Taylor & Francis
Chlorosulfonic acid–iodine mixture has been shown to chlorinate a number of aromatic halides under mild conditions. In reaction with p-dichlorobenzene, the maximum yield (82%) of …
Number of citations: 7 www.tandfonline.com
M Kulka - Journal of the American Chemical Society, 1950 - ACS Publications
The distribution of Fischer-Tropsch synthesis products has been given from Ci to C20 for precipi-tated cobalt catalysts, using 2 hydrogen to 1 car-bon monoxide gas at atmospheric …
Number of citations: 46 pubs.acs.org
KV Jagannath, K Gantigaiah - International Journal of Chemical and …, 2014 - ijcps.com
The reaction of 5, 5-dimethyl-1, 3-cyclohexanedione with various aromatic aldehydes to give corresponding 1, 8-dioxo-octahydroxanthenes in aqueous medium has been reported. …
Number of citations: 2 www.ijcps.com
YT Ma, ZF Gao, QC Liu, G Jin, JM Gao - … Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound, C16H14Cl2O4S, was obtained by the reaction of eugenol (4-allyl-2-methoxyphenol) and 3,4-dichlorobenzenesulfonyl chloride. The dihedral angle between the …
Number of citations: 11 scripts.iucr.org
KV Jagannath, K Gantigaiah - core.ac.uk
The reaction of 5, 5-dimethyl-1, 3-cyclohexanedione with various aromatic aldehydes to give corresponding 1, 8-dioxo-octahydroxanthenes in aqueous medium has been reported. …
Number of citations: 0 core.ac.uk
KV Jagannath, M Kusuma - Materials Research Express, 2019 - iopscience.iop.org
In this study, we are reporting, the use of ionic liquid ([3, 4-dcbsmim] Cl) as a fuel and also as a sulfonating agent for the synthesis of nano BaSO 4 by solution combustion route with …
Number of citations: 1 iopscience.iop.org
DW Combs, K Reese, LAM Cornelius… - Journal of medicinal …, 1995 - ACS Publications
A novel series of nonsteroidal heterocycles was discovered which display cell-type selective, high-affinity (nanomolar) binding to the progesterone receptors from TE85 osteosarcoma …
Number of citations: 104 pubs.acs.org
MA Wallace, CE Raab, DC Dean… - Journal of Labelled …, 2005 - Wiley Online Library
A new synthetic methodology that captures electrophilic 35 S 8 with aryl Grignard reagents or lithiates provides entry to a wide variety of [ 35 S]aryl sulfonyl chlorides upon oxidation and …
G Krishnamurthy… - Letters in Organic …, 2013 - ingentaconnect.com
The reaction of indoles with various aldehydes to give corresponding bis(3-indolyl)phenylmethanes in aqueous medium was catalyzed by 1-(benzenesulfonyl)-3-methyl-1H-…
Number of citations: 4 www.ingentaconnect.com
CB Park, CM Ahn, S Oh, D Kwon, WC Cho… - Bioorganic & medicinal …, 2015 - Elsevier
We synthesized a library of curcumin mimics with diverse alkylsulfonyl and substituted benzenesulfonyl modifications through a simple addition reaction of important intermediate, 1-(3-…
Number of citations: 11 www.sciencedirect.com

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